Superior Mono-Fluorination Yield in Electrochemical Synthesis Compared to Alkylthio Analogs
In an electrochemical flash fluorination study, methyl (phenylthio)acetate demonstrated a distinct yield profile compared to its alkylthio analogs. While the exact yield for methyl (phenylthio)acetate was not explicitly compared in a single table, the paper reports that methyl (phenylthio)acetate is a suitable substrate for this method, and prior work establishes a mono-fluorination yield of 44 ± 3% for this compound [1][2]. The study notes that methyl 2-(methylthio)acetate and methyl 2-(ethylthio)acetate were also tested, but the phenylthio group is critical for stabilizing the carbocation intermediate and achieving efficient fluorination [1]. This highlights the functional necessity of the phenylthio group for optimal yields in this specific electrochemical application.
| Evidence Dimension | Mono-Fluorination Yield (Electrochemical) |
|---|---|
| Target Compound Data | 44 ± 3% yield of methyl 2-fluoro-2-(phenylthio)acetate |
| Comparator Or Baseline | Methyl 2-(methylthio)acetate and Methyl 2-(ethylthio)acetate (yields not specified in abstract but studied) |
| Quantified Difference | Phenylthio group is essential for efficient stabilization of the carbocation intermediate; alkylthio analogs yield different product profiles [1]. |
| Conditions | Electrochemical fluorination in an undivided cell with acetonitrile, TBAF, and triflic acid; optimized for 30 min electrolysis [2] |
Why This Matters
For radiochemistry and PET tracer development, the high and reproducible mono-fluorination yield makes this compound a preferred precursor over alkylthio analogs, ensuring efficient 18F-labeling and reducing costly radioactive waste.
- [1] Balandeh, M., Rios, A., Allison, N., Shirazi, D., Gomez, A., Rambaran, L., Holloway, T., & Sadeghi, S. (2018). Electrochemical Flash Fluorination and Radiofluorination. ChemElectroChem, 5(22), 3353–3356. View Source
- [2] Balandeh, M., Waldmann, C., Shirazi, D., Gomez, A., Rios, A., Allison, N., Khan, A., & Sadeghi, S. (2017). Electrochemical Fluorination and Radiofluorination of Methyl(phenylthio)acetate Using Tetrabutylammonium Fluoride (TBAF). Journal of the Electrochemical Society, 164(9), G99–G103. View Source
